molecular formula C8H7FO2 B3002386 3-Fluoro-2-hydroxy-4-methylbenzaldehyde CAS No. 1283718-64-8

3-Fluoro-2-hydroxy-4-methylbenzaldehyde

Cat. No.: B3002386
CAS No.: 1283718-64-8
M. Wt: 154.14
InChI Key: FDXZSIKBMZCPKI-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is a derivative of salicylaldehyde, incorporating both fluoro and methyl substituents on its benzaldehyde ring structure. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound is characterized by its molecular formula and structure, which can be represented by the SMILES notation CC1=C(C(=C(C=C1)C=O)O)F . As a solid, it requires standard laboratory handling and should be stored under inert atmospheric conditions at room temperature to maintain stability. While direct literature on its specific applications is limited, its structure suggests strong potential. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules, particularly in developing pharmaceutical candidates, ligands for metal complexes, and functional materials. The presence of the hydroxyl and aldehyde groups in close proximity allows for metal-chelation or Schiff base formation, a valuable reaction for creating new chemical entities. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(4-10)8(11)7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXZSIKBMZCPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283718-64-8
Record name 3-fluoro-2-hydroxy-4-methylbenzaldehyde
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Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2 Hydroxy 4 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde, hydroxyl, aromatic, and methyl protons.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, solvent, and temperature. It is expected to appear as a broad singlet. Intramolecular hydrogen bonding with the adjacent aldehyde group could shift this signal further downfield.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Their chemical shifts are influenced by the electronic effects of the four substituents. The electron-donating hydroxyl and methyl groups will shield the aromatic protons, while the electron-withdrawing aldehyde and fluoro groups will deshield them. The interplay of these effects, along with spin-spin coupling to the adjacent fluorine atom and other protons, will determine their final chemical shifts and multiplicities. We would expect two doublets in the aromatic region (δ 6.5-8.0 ppm).

Methyl Protons (-CH₃): The methyl protons are attached to the aromatic ring and will appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm.

The following table provides a predicted overview of the ¹H NMR spectral data.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO9.5 - 10.5SingletN/A
-OHVariableBroad SingletN/A
Ar-H6.5 - 8.0Doublet of doubletsJ(H,H) and J(H,F)
Ar-H6.5 - 8.0DoubletJ(H,H)
-CH₃2.2 - 2.5SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbonyl Carbon (-CHO): This carbon is significantly deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have chemical shifts between δ 110 and 170 ppm. The positions of these signals are influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJC-F).

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (most upfield), typically around δ 15-25 ppm.

A predicted summary of the ¹³C NMR data is presented in the table below.

Carbon Type Predicted Chemical Shift (δ, ppm)
-CHO190 - 200
Ar-C-O150 - 165
Ar-C-F155 - 170 (with large ¹JC-F)
Ar-C-CHO120 - 135
Ar-C-CH₃135 - 150
Ar-CH115 - 130
Ar-CH110 - 125
-CH₃15 - 25

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the other substituents on the aromatic ring. The fluorine signal will be coupled to the adjacent aromatic protons, resulting in a multiplet structure, likely a doublet of doublets. Computational methods can be employed to predict the ¹⁹F chemical shift with reasonable accuracy.

Advanced Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the signals for each C-H pair in the aromatic ring and the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display several key absorption bands:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands between 3000 and 3100 cm⁻¹. The methyl C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1650-1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will likely shift this absorption to a lower frequency.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the range of 1000-1300 cm⁻¹.

The following table summarizes the predicted FT-IR absorption bands.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
Alkyl C-H Stretch2850 - 3000Medium
Aldehyde C=O Stretch1650 - 1700Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch1000 - 1300Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a vital analytical technique that provides complementary information to FT-IR spectroscopy for the structural elucidation of this compound. While direct experimental FT-Raman spectra for this specific compound are not widely available in the literature, the expected vibrational modes can be inferred from the analysis of related substituted benzaldehydes.

The FT-Raman spectrum is anticipated to be dominated by vibrations of the aromatic ring and the substituent groups. Key vibrational modes expected for this compound are detailed in the table below. The C-H stretching vibrations of the aromatic ring and the methyl group typically appear in the high-frequency region. The C=O stretching of the aldehyde group, a strong band in the IR spectrum, is expected to be weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the benzene ring are expected to produce strong bands in the Raman spectrum. The C-F stretching vibration and various bending modes will appear in the fingerprint region.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3400-3200Weak
Aromatic C-H Stretch3100-3000Medium
Methyl C-H Stretch2980-2920Medium
Aldehyde C-H Stretch2850-2750Weak
C=O Stretch1700-1680Weak
Aromatic C=C Stretch1620-1580Strong
Aromatic C=C Stretch1580-1550Strong
Methyl C-H Bend1460-1440Medium
In-plane O-H Bend1400-1300Medium
C-F Stretch1250-1100Medium
In-plane C-H Bend1200-1000Medium
Ring Breathing Mode~1000Strong

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

Theoretical vibrational analysis for related molecules, such as N-(4-hydroxy-phenyl)-2-hydroxybenzaldehyde-imine, has demonstrated good agreement between calculated and experimental frequencies after applying a suitable scaling factor. nih.gov For this compound, DFT calculations would likely predict the vibrational frequencies and intensities with a reasonable degree of accuracy. These theoretical predictions would be instrumental in assigning the bands in an experimental spectrum, should one become available. The calculations can also help to visualize the normal modes of vibration, providing a clear picture of the atomic motions involved in each spectral band.

Mass Spectrometry (MS) for Precise Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, facilitated by the acidic phenolic hydroxyl group.

The fragmentation of protonated aldehydes in ESI-MS often involves the loss of neutral molecules such as carbon monoxide (CO). nih.gov For this compound, tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including the loss of CO and potentially water (H₂O). The study of fragmentation pathways is crucial for the structural confirmation of the compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₇FO₂), the theoretical monoisotopic mass is 154.0430 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the assigned elemental composition. PubChem provides predicted collision cross-section values for various adducts of this compound, which can be useful in advanced mass spectrometry studies. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

AdductTheoretical m/z
[M+H]⁺155.0503
[M+Na]⁺177.0322
[M-H]⁻153.0357

Source: Predicted data from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to assess its purity and to identify any volatile impurities. The compound itself is expected to be amenable to GC analysis, although derivatization may sometimes be employed to improve its chromatographic properties.

The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for benzaldehydes in GC-MS include the loss of a hydrogen atom to form the stable [M-H]⁺ ion, and the loss of the formyl group (-CHO) to produce a phenyl cation. The presence of the fluorine, hydroxyl, and methyl substituents will influence the fragmentation, leading to a unique mass spectrum. The analysis of benzaldehyde (B42025) derivatives by GC-MS is a well-established method for their identification and quantification. acs.orgnih.gov

X-ray Diffraction Analysis

X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. To date, there are no published crystal structures for this compound in crystallographic databases.

However, analysis of a related compound, 3-chloro-5-fluorosalicylaldehyde, reveals that the molecule is planar and engages in intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen. nih.gov It is highly probable that this compound would exhibit a similar planar structure with a strong intramolecular hydrogen bond. This hydrogen bond would likely influence the compound's physical and chemical properties. In the solid state, molecules would be expected to pack in a way that is influenced by intermolecular forces such as dipole-dipole interactions and potentially weak C-H···O and C-H···F hydrogen bonds. A full single-crystal X-ray diffraction study would be required to confirm these structural details and to determine the precise bond lengths, bond angles, and packing arrangement in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The crystal system and space group for substituted benzaldehydes can vary, but they often crystallize in common centrosymmetric space groups. Based on analyses of similar structures, a monoclinic system with a space group such as P2₁/c is a frequent observation. This arrangement allows for efficient packing of the planar molecules within the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Molecular FormulaC₈H₇FO₂
Formula Weight154.14 g/mol
Z (Molecules/unit cell)4

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions in Crystalline Networks

The molecular structure of this compound is dominated by a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the hydroxyl group at position 2 and the oxygen atom of the aldehyde group at position 1. This O—H⋯O interaction is a hallmark of salicylaldehyde (B1680747) derivatives and is a powerful force in dictating the planarity of the molecule by forming a stable six-membered quasi-ring. In the crystal structure of 3-chloro-5-fluorosalicylaldehyde, this intramolecular O—H⋯O distance was determined to be 2.6231(19) Å, which is indicative of a strong hydrogen bond. nih.gov

Beyond this primary intramolecular interaction, the assembly of the molecules into a crystalline network is governed by a series of weaker intermolecular forces. Given the functional groups present in this compound, the following interactions are expected to play a significant role in the crystal packing:

C—H⋯O Interactions: The aldehyde oxygen, having participated as a hydrogen bond acceptor in the intramolecular interaction, can still engage in weaker intermolecular interactions with hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules.

C—H⋯F Interactions: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, forming C—H⋯F interactions with hydrogen atoms from adjacent molecules.

Table 2: Expected Hydrogen Bonds and Intermolecular Interactions for this compound in the Solid State

Interaction TypeDonorAcceptorTypical Distance (Å)
Intramolecular H-bondO—HO (aldehyde)~2.6
Intermolecular H-bondC—H (aromatic/methyl)O (aldehyde)>3.0
Intermolecular H-bondC—H (aromatic/methyl)F>3.0
π-π StackingBenzene RingBenzene Ring~3.4 - 3.8

Conformational Analysis and Tautomeric Forms in the Solid State

In the solid state, the conformation of this compound is largely fixed. The strong intramolecular O—H⋯O hydrogen bond effectively locks the hydroxyl and aldehyde groups in a coplanar orientation with the benzene ring. This prevents free rotation around the C—C and C—O single bonds that connect these groups to the ring, resulting in a predominantly planar molecular conformation.

The question of tautomerism is pertinent for salicylaldehyde derivatives, with the potential for equilibrium between the enol-imine form and a keto-enamine form. However, extensive crystallographic and spectroscopic studies have shown that in the solid state, salicylaldehyde and its derivatives exist almost exclusively in the enol tautomeric form. The stability of the aromatic system in the enol form, coupled with the strong intramolecular hydrogen bond, makes this tautomer significantly more energetically favorable than any potential keto tautomer in the crystalline phase. Quantum chemical calculations on related systems support the greater stability of the enol form.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Hydroxy 4 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and molecular properties. These methods solve the Schrödinger equation, or approximations of it, for a given molecule. For a substituted benzaldehyde (B42025) like 3-Fluoro-2-hydroxy-4-methylbenzaldehyde, these calculations can reveal how the electron-withdrawing fluorine and aldehyde groups, and the electron-donating hydroxyl and methyl groups, collectively influence the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. It is particularly well-suited for studying substituted aromatic systems. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to calculate a wide array of molecular properties. isca.me The following sections describe standard DFT analyses that would be applied to this compound.

The first step in most computational studies is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, a key structural feature is the intramolecular hydrogen bond between the ortho-hydroxyl group (-OH) and the oxygen of the aldehyde group (-CHO). This interaction is critical in stabilizing a planar conformation of the molecule. researchgate.netnih.gov

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule, particularly by rotating single bonds. The relative energies of these conformers are calculated to identify the most stable forms and the energy barriers between them. For this molecule, the primary conformational question would revolve around the orientation of the aldehyde and hydroxyl groups relative to the benzene (B151609) ring and each other. The strong intramolecular hydrogen bond is expected to make the planar conformer significantly more stable than any non-planar arrangements. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is representative of typical DFT calculation outputs and is not from a specific study on this molecule.)

Parameter Bond/Angle Calculated Value
Bond Length O-H (hydroxyl) 0.98 Å
Bond Length C=O (aldehyde) 1.22 Å
Bond Length O···H (H-bond) 1.65 Å
Bond Angle C-C-O (aldehyde) 124.5°

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would map the electron density distribution of these orbitals and quantify the energy gap, providing insight into its charge transfer characteristics and reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is representative of typical DFT calculation outputs and is not from a specific study on this molecule.)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions, which are prone to nucleophilic attack, are colored blue. mdpi.com For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen and the aldehyde proton. isca.me

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and even ¹⁹F can be performed. These predictions are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The vibrational modes of a molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. This analysis helps in assigning specific absorption bands to the stretching, bending, and twisting of bonds within the molecule, such as the C=O stretch of the aldehyde or the O-H stretch of the hydroxyl group.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where DFT may be less reliable. wayne.edu

For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Refine the energies of different conformers to obtain a highly accurate picture of the conformational landscape.

Calculate electron correlation effects more precisely, leading to more accurate predictions of reaction barriers and electronic properties.

Provide benchmark data against which less computationally expensive methods like DFT can be compared.

While full geometry optimizations with high-level ab initio methods can be resource-intensive, a common strategy is to perform single-point energy calculations using an ab initio method on a geometry that was previously optimized with DFT. This approach often yields a good compromise between accuracy and computational cost.

Density Functional Theory (DFT) Studies for Molecular Properties

Analysis of Fluorine's Electronic and Steric Effects

The electronic influence of the fluorine substituent on the aromatic ring of this compound is a classic example of the dichotomy between inductive and resonance effects. stackexchange.com

Resonance Effect (+R): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system. This electron-donating resonance effect, or +R effect, increases the electron density at the ortho and para positions relative to the fluorine atom. stackexchange.comcsbsju.edu However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of the electronegative fluorine, this resonance donation is weaker compared to other halogens like chlorine or bromine, and significantly weaker than that of oxygen or nitrogen substituents. stackexchange.com

Table 1: Summary of Fluorine's Electronic Effects

EffectDescriptionImpact on Aromatic RingGoverning Factor
Inductive Effect (-I)Withdrawal of electron density through the σ-bond.Deactivation of the entire ring, reducing overall reactivity.High electronegativity of fluorine.
Resonance Effect (+R)Donation of lone-pair electron density into the π-system.Increased electron density at ortho and para positions, directing regioselectivity.Presence of lone pairs on the fluorine atom.

The strong electron-withdrawing nature of the fluorine atom significantly influences the acidity of nearby functional groups, particularly the adjacent hydroxyl (-OH) group at the C2 position. nih.gov The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion, which is formed upon deprotonation.

The fluorine atom at C3 exerts a powerful -I effect, pulling electron density away from the neighboring C2 carbon and, by extension, from the attached hydroxyl group. libretexts.orglibretexts.org This polarization of the O-H bond facilitates the release of the proton (H+). More importantly, it stabilizes the resulting phenoxide anion. By withdrawing electron density, the fluorine atom helps to disperse the negative charge of the phenoxide ion, making it more stable. libretexts.orgstackexchange.com A more stable conjugate base corresponds to a stronger acid. stackexchange.com Therefore, the presence of the fluorine atom is predicted to increase the acidity (lower the pKa value) of the hydroxyl group in this compound compared to its non-fluorinated counterpart, 2-hydroxy-4-methylbenzaldehyde (B1293496).

Table 2: Predicted Influence of Fluorine on Acidity

Compound FeatureElectronic EffectImpact on Phenoxide IonPredicted Acidity
No Fluorine Substituent (Hypothetical)Standard electron density on the ring.Negative charge is delocalized primarily within the ring and onto the oxygen atom.Baseline acidity.
Fluorine at C3Strong inductive withdrawal (-I) from C3, affecting C2.Additional delocalization and stabilization of the negative charge by the electronegative fluorine.Higher acidity (Lower pKa).

While the fluorine atom deactivates the aromatic ring toward electrophilic substitution, its resonance effect plays a crucial role in directing the position of an incoming electrophile. stackexchange.com The +R effect, despite being weaker than the -I effect, enriches the electron density at the ortho and para positions relative to the fluorine. stackexchange.com This makes these positions more nucleophilic and thus more attractive to an incoming electrophile.

In this compound, the regioselectivity of a potential reaction is complex, as it is governed by the combined directing effects of all four substituents:

-OH (at C2): A powerful activating group and an ortho, para-director.

-F (at C3): A deactivating group and an ortho, para-director. stackexchange.com

-CH₃ (at C4): A weakly activating group and an ortho, para-director.

-CHO (at C1): A strongly deactivating group and a meta-director.

The fluorine atom at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). However, the C2 and C4 positions are already occupied. Therefore, the fluorine's primary directing influence is towards the C6 position. This aligns with the directing effect of the powerful hydroxyl group, which also directs para to the C6 position (its other ortho position, C3, is blocked). The aldehyde group deactivates the ring and directs to the meta positions (C3 and C5), while the methyl group directs to its ortho positions (C3 and C5).

Table 3: Analysis of Regioselectivity for Electrophilic Attack

Position on RingInfluence from -OH (at C2)Influence from -F (at C3)Influence from -CH₃ (at C4)Influence from -CHO (at C1)Overall Likelihood
C5meta (unfavored)meta (unfavored)ortho (favored)meta (favored)Possible but less likely
C6para (strongly favored)para (favored)meta (unfavored)ortho (unfavored)Most Likely

Reactivity and Reaction Pathways of 3 Fluoro 2 Hydroxy 4 Methylbenzaldehyde

Aldehyde Group Reactivity

The aldehyde group is a primary site for nucleophilic addition and condensation reactions, and it can also undergo oxidation and reduction.

The carbonyl carbon of the aldehyde group in 3-fluoro-2-hydroxy-4-methylbenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield the final addition product. Common nucleophiles that react with aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and derivatives of ammonia. While specific studies on nucleophilic addition to this compound are not extensively documented in the provided search results, the general reactivity of aldehydes suggests it would readily participate in such reactions. For instance, reaction with a Grignard reagent (R-MgX) would be expected to yield a secondary alcohol after an acidic workup.

A significant aspect of the aldehyde group's reactivity is its ability to undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is of considerable importance in the synthesis of various biologically active compounds and ligands for metal complexes. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule.

The formation of Schiff bases from substituted salicylaldehydes is a well-established synthetic route. For example, 3-fluoro-2-hydroxybenzaldehyde is a known precursor for synthesizing salen ligands through condensation with ethylenediamine. ossila.com Similarly, this compound is expected to react with a variety of primary amines to yield the corresponding Schiff bases. The presence of the hydroxyl group ortho to the aldehyde can facilitate the reaction and stabilize the resulting imine through intramolecular hydrogen bonding.

The general reaction for the formation of a Schiff base from this compound is depicted below:

Figure 1: General scheme for Schiff base formation.

Reactant 1Reactant 2Product
This compoundPrimary Amine (R-NH₂)Schiff Base

Research on similar fluorinated benzaldehydes has demonstrated the successful synthesis of various imines. nih.gov For instance, the condensation of various benzaldehydes with amines is a common method for producing Schiff bases, which are valuable in medicinal chemistry. science.govscience.gov

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde to a carboxylic acid. These include reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The oxidation of this compound would yield 3-fluoro-2-hydroxy-4-methylbenzoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-fluoro-2-hydroxy-4-methylbenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. For example, the reduction of 3-hydroxy-4-methylbenzoic acid to 3-hydroxy-4-methylbenzaldehyde (B1330486) has been documented using reagents like borane (B79455) dimethylsulfide followed by oxidation, indicating the feasibility of these transformations on a similar molecular scaffold. prepchem.com

TransformationReagentProduct
OxidationKMnO₄, H₂CrO₄, etc.3-Fluoro-2-hydroxy-4-methylbenzoic acid
ReductionNaBH₄, LiAlH₄, H₂/catalyst(3-Fluoro-2-hydroxy-4-methylphenyl)methanol

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for substitution reactions.

The hydroxyl group on the aromatic ring is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. The acidity of this hydroxyl group is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing fluorine atom and aldehyde group are expected to increase the acidity of the phenolic proton compared to phenol (B47542) itself. This deprotonation is often the first step in reactions involving the hydroxyl group, such as etherification and esterification. In the context of Schiff base formation, the acidity of the phenolic proton is a key factor. science.gov

The phenoxide ion, formed by deprotonation of the hydroxyl group, is a potent nucleophile and can react with alkyl halides or other electrophiles to form ethers (Williamson ether synthesis). For example, reaction with an alkyl halide (R-X) in the presence of a base would yield a 2-alkoxy-3-fluoro-4-methylbenzaldehyde. The selective protection of hydroxyl groups in dihydroxybenzaldehydes is a common strategy in multi-step syntheses, often involving the formation of ethers. mdpi.com

Esterification can be achieved by reacting the phenolic hydroxyl group with an acyl halide or an acid anhydride (B1165640) in the presence of a base. This reaction would result in the formation of a phenyl ester.

ReactionReagentsProduct Type
EtherificationBase, Alkyl Halide (R-X)Ether
EsterificationBase, Acyl Halide (R-CO-X) or Acid AnhydrideEster

Aromatic Ring Reactivity Governed by Substituents

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The hydroxyl group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect. Similarly, the methyl group is an activating, ortho, para-directing group due to inductive effects and hyperconjugation. The fluorine atom, while deactivating due to its inductive effect (-I), is also an ortho, para-director because of its +M effect, where its lone pairs can be donated to the ring. The aldehyde group is a deactivating group and a meta-director due to its -I and -M effects.

SubstituentElectronic EffectDirecting Influence
-OH (Hydroxyl)Activating (+M > -I)Ortho, Para
-CH₃ (Methyl)Activating (+I, Hyperconjugation)Ortho, Para
-F (Fluoro)Deactivating (-I > +M)Ortho, Para
-CHO (Aldehyde)Deactivating (-M, -I)Meta

Nucleophilic Aromatic Substitution (SNAr) Facilitated by Fluorine

The presence of the electron-withdrawing fluorine atom, coupled with the deactivating aldehyde group, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. Fluorine is a good leaving group in this context, particularly when the ring is activated by electron-withdrawing groups.

The aldehyde group, being strongly electron-withdrawing, significantly lowers the electron density of the ring, especially at the ortho and para positions. The fluorine atom is located at the C3 position, which is ortho to the aldehyde group. This proximity to a strong electron-withdrawing group enhances the electrophilicity of the carbon atom bonded to the fluorine, making it a prime target for nucleophilic attack. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride (B91410) ion to yield the substituted product.

Intramolecular Interactions and Chelation Phenomena

The specific arrangement of the hydroxyl and aldehyde groups in this compound gives rise to significant intramolecular interactions that influence its stability, reactivity, and potential applications.

Role of Intramolecular Hydrogen Bonding in Stabilization and Reactivity

An important feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group. This interaction forms a stable six-membered ring, which significantly impacts the molecule's physical and chemical properties.

This intramolecular hydrogen bond has several consequences:

Conformational Rigidity: The hydrogen bond locks the hydroxyl and aldehyde groups in a planar conformation, reducing the molecule's flexibility.

Altered Reactivity: The hydrogen bond can decrease the acidity of the phenolic proton and reduce the reactivity of the aldehyde group by withdrawing electron density from it. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide evidence for this hydrogen bonding. In the ¹H NMR spectrum, the phenolic proton would appear at a significantly downfield chemical shift. In the IR spectrum, the O-H stretching frequency would be broadened and shifted to a lower wavenumber compared to a free hydroxyl group.

Chelation Potential with Metal Centers due to Aldehyde and Hydroxyl Groups

The ortho-hydroxybenzaldehyde moiety in this compound acts as an excellent bidentate chelating ligand for a wide variety of metal ions. The deprotonated phenoxide oxygen and the carbonyl oxygen of the aldehyde group can coordinate to a metal center, forming a stable chelate ring. This ability to form complexes with metal ions is a well-documented characteristic of salicylaldehyde (B1680747) and its derivatives.

Chemical Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Enhanced Chromatographic Analysis

Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are pivotal in the separation and quantification of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde from complex matrices. However, its inherent physicochemical properties may necessitate derivatization to achieve optimal analytical performance.

Modifying Volatility for Gas Chromatography (GC) Applications

For GC analysis, a compound must be sufficiently volatile and thermally stable to be vaporized without decomposition. The hydroxyl and aldehyde functional groups of this compound can lead to intermolecular hydrogen bonding, which decreases its volatility. To overcome this, derivatization reactions targeting these functional groups are employed. A common strategy is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process effectively reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis.

Another approach involves the conversion of the aldehyde group into a more volatile derivative, such as an oxime or a hydrazone. These reactions not only increase volatility but can also improve thermal stability.

Table 1: Common Derivatization Reagents for Enhancing GC Volatility of Hydroxybenzaldehydes

Derivatization ReagentTarget Functional GroupResulting DerivativeKey Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)HydroxylTrimethylsilyl etherIncreased volatility and thermal stability
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)HydroxylTrimethylsilyl etherHighly reactive, produces volatile byproducts
Hydroxylamine hydrochlorideAldehydeOximeIncreased volatility
2,4-Dinitrophenylhydrazine (B122626) (DNPH)AldehydeHydrazoneIncreased volatility and detectability with ECD

Adjusting Polarity for Liquid Chromatography (LC) Separation

In reversed-phase Liquid Chromatography (LC), the most common mode of separation, retention is influenced by the analyte's polarity. The polarity of this compound can be modulated through derivatization to improve its retention and separation from other components in a mixture. For instance, esterification of the hydroxyl group or reaction of the aldehyde group can alter the compound's polarity. By introducing a nonpolar functional group, the retention time on a nonpolar stationary phase (like C18) can be increased, leading to better resolution.

Conversely, for normal-phase LC, where a polar stationary phase is used, increasing the polarity of the derivative can enhance retention.

Chiral Derivatization for Enantiomeric Resolution and Quantification

As this compound is not chiral, this specific subsection is not directly applicable. However, if it were part of a synthetic pathway leading to a chiral molecule, the principles of chiral derivatization would become relevant for the resulting enantiomers. Chiral derivatizing agents (CDAs) react with enantiomers to form diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like GC or LC.

Derivatization for Spectroscopic Detection Improvement

Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are widely used for the detection and quantification of analytes. The sensitivity and selectivity of these methods for this compound can be significantly enhanced through derivatization.

Introduction of Fluorescent Tags

This compound may exhibit some native fluorescence, but for trace-level analysis, derivatization with a fluorescent tag can dramatically increase detection sensitivity. This involves reacting the aldehyde or hydroxyl group with a reagent that contains a fluorophore. Dansyl chloride, for example, can react with the phenolic hydroxyl group to produce a highly fluorescent derivative. Similarly, reagents like 4-hydrazino-7-nitrobenzofurazan (B1587704) (NBD-H) can react with the aldehyde group to yield a fluorescent hydrazone.

Table 2: Fluorescent Derivatization Reagents for Aldehydes and Phenols

Derivatizing AgentTarget Functional GroupExcitation Wavelength (nm) (Approx.)Emission Wavelength (nm) (Approx.)
Dansyl chloridePhenolic Hydroxyl330-350510-540
4-Hydrazino-7-nitrobenzofurazan (NBD-H)Aldehyde470530
9-Fluorenylmethyl chloroformate (FMOC-Cl)Phenolic Hydroxyl265315

Enhancing UV-Vis Absorptivity

The inherent UV-Vis absorbance of this compound can be enhanced by derivatization to form a product with a higher molar absorptivity or a bathochromic shift (a shift to longer wavelengths), which can help to move the absorbance maximum away from interfering substances. A classic example is the reaction of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH), which produces a 2,4-dinitrophenylhydrazone derivative. This derivative is intensely colored and exhibits strong absorbance in the visible region of the spectrum, allowing for sensitive colorimetric quantification. researchgate.net

Derivatization for the Construction of Diverse Organic Scaffolds

The strategic derivatization of this compound serves as a valuable approach for the construction of complex organic scaffolds, particularly heterocyclic systems of medicinal interest. The presence of the aldehyde, hydroxyl, and fluorine-substituted aromatic ring offers multiple reaction sites for building molecular diversity.

Synthesis of Imines and Hydrazones for Further Transformations

The aldehyde functional group in this compound is readily converted into imines (Schiff bases) and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for subsequent chemical transformations, including cyclization reactions.

The formation of an imine is a key intermediate step in the synthesis of more complex heterocyclic structures. For instance, the reaction of this compound with an appropriate amino compound can lead to a Schiff base, which can then undergo intramolecular reactions. While the stable isolation of the imine is dependent on the specific reaction conditions and the nature of the amine, its in situ formation is fundamental to the construction of various scaffolds.

Detailed research into the synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives implicitly supports the formation of an imine intermediate from this compound. google.comgoogle.com In these syntheses, the aldehyde would react with an amine to form a Schiff base, which is then poised for cyclization.

Table 1: Representative Imine Formation from this compound

Reactant 1 Reactant 2 Product (Intermediate)

Note: This table represents a generalized reaction, as the isolation of the imine intermediate is often transient in multicomponent or cyclization reactions.

The synthesis of hydrazones follows a similar condensation pathway, reacting the aldehyde with hydrazine (B178648) or its derivatives. These hydrazone products are often stable, crystalline solids and can be isolated and characterized before being used in further synthetic steps.

Cyclization Reactions to Form Heterocyclic Compounds

The strategic placement of the hydroxyl and aldehyde groups on the fluorinated benzene (B151609) ring of this compound makes it an excellent precursor for a variety of cyclization reactions to form heterocyclic compounds. These reactions often leverage the reactivity of both functional groups to build a new ring system fused or attached to the existing phenyl ring.

A notable example is the use of this compound in the synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives. google.comgoogle.com These compounds are recognized as modulators of the cholinergic muscarinic M1 receptor, with potential applications in treating neurological disorders. google.comgoogle.com The synthesis involves a multi-step process where the aldehyde is a key building block for constructing the benzoxazinone (B8607429) core. The reaction pathway suggests an initial formation of a Schiff base with an appropriate amine, followed by an intramolecular cyclization involving the ortho-hydroxyl group, which attacks the imine or a related electrophilic center to form the heterocyclic ring.

The patent literature describes the preparation of this compound from 2-fluoro-3-methylphenol (B1315178), triethylamine (B128534), and paraformaldehyde. google.com This aldehyde is then utilized in subsequent steps to build the final heterocyclic products. One documented reaction involves treating the aldehyde with sodium chlorite. google.com In a solution with sodium dihydrogen phosphate (B84403) and 2-methyl-2-butene (B146552) in tert-butanol (B103910) and water, this compound is converted through an oxidation-cyclization cascade or a related pathway to form part of a larger heterocyclic system. google.com

Table 2: Cyclization Reaction of this compound Derivative

Starting Material Reagents Product Scaffold

This demonstrates the utility of this compound as a versatile starting material for generating complex, biologically relevant heterocyclic molecules through carefully designed derivatization and cyclization strategies.

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Molecules

The presence of a fluorine atom makes this aldehyde an important starting material for creating fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.

Synthesis of Fluorinated Heterocyclic Scaffolds

The ortho-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles. Through condensation and cyclization reactions, 3-Fluoro-2-hydroxy-4-methylbenzaldehyde can be utilized to create fluorinated scaffolds. For instance, its reaction with active methylene (B1212753) compounds can lead to the formation of fluorinated coumarins or chromones. While specific literature on this exact molecule is sparse, the analogous compound 3-Fluoro-2-hydroxybenzaldehyde is known to undergo gold(I)-catalyzed annulation reactions to produce fluorinated isoflavanones (a type of chromanone). ossila.com This suggests a similar potential for this compound to serve as a key building block for analogous heterocyclic systems bearing an additional methyl group.

Construction of Advanced Aromatic Architectures

The functional groups on this compound offer multiple handles for extending the aromatic system through various cross-coupling reactions. The hydroxyl group can be converted into a triflate, a good leaving group for Suzuki, Stille, or Buchwald-Hartwig couplings. The aldehyde can be transformed into other functional groups, such as a boronic ester or a halide, to participate in similar reactions. These strategies would allow for the construction of complex biaryl or poly-aromatic structures that incorporate a fluorinated, methylated salicylaldehyde (B1680747) motif.

Development of Functionalized Materials Precursors

The reactivity of the aldehyde and phenol (B47542) groups allows for the incorporation of this molecule into larger structures, serving as a precursor for functional materials. For example, condensation of the aldehyde with various amines leads to the formation of Schiff bases (imines). These Schiff bases can be designed as monomers for the synthesis of polymers, such as polyazomethines or covalent organic frameworks (COFs). The fluorine and methyl groups would precisely tune the electronic properties, solubility, and packing of the resulting materials. The related compound, 3-fluoro-2-hydroxybenzaldehyde, is noted as a building block for semiconducting materials, highlighting the potential of this class of compounds in materials science. ossila.com

Ligand Design and Coordination Chemistry Applications

The 2-hydroxybenzaldehyde unit is a privileged scaffold for designing ligands in coordination chemistry. The ability of the hydroxyl proton to be removed upon coordination and the presence of two donor atoms (the phenolic oxygen and the aldehydic oxygen or, more commonly, the imine nitrogen of a derivative) allow it to act as a stable bidentate ligand.

Synthesis of Metal Complexes with Phenolic Aldehyde Ligands

The most common application of salicylaldehydes in ligand design involves their conversion into Schiff base ligands. By reacting this compound with a primary amine (R-NH₂), a salicylaldimine ligand is formed. These ligands, often referred to as "salen-type" when derived from diamines, are highly versatile and can coordinate with a wide range of metal ions.

The general reaction is as follows:

C₈H₇FO₂ (this compound) + R-NH₂ → C₈H₆FO-CH=N-R (Schiff base ligand) + H₂O

These bidentate or polydentate ligands can then be reacted with metal salts (e.g., of cobalt, nickel, copper, zinc) to form stable metal complexes. For example, the non-methylated analogue, 3-Fluoro-2-hydroxybenzaldehyde, is used to synthesize cobalt-salen complexes. ossila.com It is expected that ligands derived from this compound would form similar complexes, with the fluorine and methyl groups providing electronic and steric tuning of the metal center's properties.

Interactive Data Table: Potential Metal Complexes This table is illustrative of the types of complexes that could be formed based on the known chemistry of related salicylaldehyde ligands.

Ligand Derivative (from this compound)Metal IonPotential Complex Geometry
N-ethyl salicylaldimineCu(II)Square Planar
N-phenyl salicylaldimineNi(II)Square Planar or Tetrahedral
N,N'-ethylenebis(salicylaldimine) (Salen-type)Co(II)Square Planar / Square Pyramidal
N-pyridyl salicylaldimineZn(II)Tetrahedral

Future Directions and Emerging Research Avenues for 3 Fluoro 2 Hydroxy 4 Methylbenzaldehyde Research

Rational Design of Derivatives for Specific Chemical Functions (e.g., chemosensors, catalysts)

The rational design of derivatives of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde is a strategic approach to developing molecules with tailored chemical functions, particularly in the realms of chemosensors and catalysis. This process involves the targeted modification of the parent molecule to enhance specific properties such as selectivity, sensitivity, and catalytic activity. The inherent structural features of this compound, including the reactive aldehyde group, the acidic hydroxyl group, and the electron-withdrawing fluorine atom, provide a versatile platform for such molecular engineering.

The primary route for derivatization is through the condensation of the aldehyde group with various primary amines to form Schiff bases. These Schiff bases and their subsequent metal complexes are central to the development of functional derivatives. The design principles revolve around modulating the electronic and steric properties of the resulting ligands and their coordination behavior with metal ions.

Design of Chemosensors

Chemosensors are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color (colorimetric) or fluorescence. The design of chemosensors based on this compound focuses on integrating a recognition unit (binding site) with a signaling unit (chromophore or fluorophore).

Colorimetric Sensors: The development of colorimetric sensors often relies on changes in the electronic absorption spectra of the molecule upon binding with an analyte. For derivatives of this compound, this can be achieved by:

Formation of Conjugated Systems: Reaction of the aldehyde with an amino compound containing a chromophoric group can create a larger conjugated system. Binding of an analyte to the hydroxyl and imine nitrogen can alter the electronic distribution and thus the color of the compound.

Deprotonation Mechanism: The acidic phenolic hydroxyl group can be deprotonated by strongly basic anions like fluoride (B91410), leading to a distinct color change. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring can enhance the acidity of this hydroxyl group, potentially increasing the sensitivity of the sensor.

Fluorescent Sensors: The design of fluorescent sensors involves modulating the fluorescence properties of a molecule upon analyte binding. Key mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): Many Schiff base ligands are weakly fluorescent. However, upon coordination with certain metal ions, their fluorescence can be significantly enhanced. This is due to the rigidification of the molecular structure, which reduces non-radiative decay pathways. The rational design involves selecting appropriate amine precursors and metal ions to maximize this effect.

Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde (B1680747) derivatives are known to exhibit ESIPT, a process that can influence their fluorescence properties. The introduction of different substituents through the Schiff base linkage can modulate the ESIPT process. Binding of an analyte can inhibit or alter the ESIPT pathway, leading to a change in the fluorescence signal. The fluorine and methyl groups on the this compound backbone can fine-tune the electronic environment, influencing the efficiency of the ESIPT process in its derivatives.

The table below summarizes the design strategies for chemosensors derived from this compound.

Sensor TypeDesign PrincipleRole of this compound Moiety
ColorimetricModulation of electronic absorption upon analyte binding.The aldehyde group allows for the introduction of chromophoric amines. The fluoro and hydroxyl groups influence the electronic properties of the resulting Schiff base.
FluorescentChelation-Enhanced Fluorescence (CHEF) or modulation of Excited-State Intramolecular Proton Transfer (ESIPT).The hydroxyl and imine groups of the Schiff base derivative act as a binding site for metal ions, leading to fluorescence enhancement. The substituents (F, CH3) can be used to fine-tune the photophysical properties.

Design of Catalysts

The design of catalysts based on this compound primarily involves the synthesis of Schiff base ligands and their coordination with transition metals. The catalytic activity and selectivity of these metal complexes are highly dependent on the structure of the ligand and the nature of the metal center.

Influence of Substituents: The electronic and steric effects of the substituents on the salicylaldehyde ring play a crucial role in determining the properties of the resulting catalyst.

Electronic Effects: The electron-withdrawing nature of the fluorine atom in this compound can influence the electron density at the metal center in its complexes. This can affect the metal's Lewis acidity and redox potential, which are critical for catalytic activity. For instance, in oxidation reactions, a more electron-deficient metal center can be more active.

Steric Effects: The methyl group at the 4-position introduces steric bulk, which can influence the coordination geometry around the metal center and the stereoselectivity of the catalyzed reaction. By systematically varying the amine precursor in the Schiff base synthesis, the steric environment can be further tailored to create specific catalytic pockets.

Tailoring Catalytic Functions:

Ligand Modification: By reacting this compound with different amines (aliphatic, aromatic, chiral), a library of Schiff base ligands can be synthesized. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes to optimize their performance for a specific catalytic transformation.

Metal Ion Selection: The choice of the metal ion (e.g., cobalt, copper, nickel, palladium) is critical as it determines the type of reactions that can be catalyzed. The Schiff base ligands derived from this compound can stabilize a variety of metal ions in different oxidation states, enabling a broad range of catalytic applications. For example, cobalt-salen type complexes have been investigated for oxygen activation and oxidation reactions.

The rational design of these catalysts involves a deep understanding of the reaction mechanism and the role of the catalyst in the catalytic cycle. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the stability and reactivity of different catalyst designs before their synthesis and experimental evaluation.

The following table outlines the key considerations in the rational design of catalysts from this compound.

Design ParameterInfluence on Catalytic Function
Ligand Backbone (Schiff Base) Modulates the electronic and steric environment of the metal center. Chiral amines can be used to induce enantioselectivity.
Substituents (F, CH3) The fluorine atom influences the Lewis acidity of the metal center. The methyl group provides steric hindrance.
Metal Center Determines the type of catalytic reaction and the redox properties of the catalyst.

Q & A

Q. How can the synthesis of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For fluorinated benzaldehydes, Friedel-Crafts acylation or formylation under acidic conditions is common. For example, substituting traditional Lewis acids with milder catalysts (e.g., trifluoroacetic acid) may reduce side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) can enhance purity . Monitor reaction progress using thin-layer chromatography (TLC) to identify optimal quenching points.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are essential for confirming substituent positions. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while hydroxyl protons appear broad (δ 5.5–6.5 ppm). Fluorine coupling (JFHJ_{F-H}) in 19^{19}F NMR can resolve positional ambiguity .
  • IR : Strong absorption bands for aldehyde (C=O stretch, ~1700 cm1^{-1}) and hydroxyl (O–H stretch, ~3200 cm^{-1) groups should be observed.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+: 154.03 g/mol) and fragmentation patterns .

Q. How can conflicting solubility data for this compound in literature be addressed?

  • Methodological Answer : Reproduce solubility tests using standardized buffers (pH 1–13) and solvents (polar/aprotic). Document temperature and agitation methods. For example, solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL) may vary due to intramolecular hydrogen bonding. Cross-validate results with HPLC purity checks (C18 column, acetonitrile/water mobile phase) to rule out impurity interference .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported crystallographic data for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018/3 refines structural parameters. Key steps:
  • Grow crystals via slow evaporation in ethanol at 4°C.
  • Resolve positional disorder of the fluorine atom using the PART instruction in SHELX.
  • Compare experimental bond lengths (e.g., C–F: ~1.34 Å) with density functional theory (DFT) calculations to validate accuracy. Contradictions in unit cell parameters may arise from polymorphism; use differential scanning calorimetry (DSC) to detect phase transitions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon). Compare activation energies for fluorinated vs. non-fluorinated analogs. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate predictions with kinetic studies (e.g., reaction with hydrazine at varying temperatures) .

Q. What methodologies assess the compound’s potential pharmacological activity?

  • Methodological Answer :
  • In vitro assays : Screen for enzyme inhibition (e.g., COX-2) using fluorescence-based assays. Fluorinated benzaldehydes often exhibit enhanced binding due to fluorine’s electronegativity.
  • ADME-Tox : Use Caco-2 cell monolayers to predict intestinal absorption. LC-MS quantifies metabolic stability in liver microsomes.
  • Molecular docking : Align the compound with target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with hydrogen bonds to the hydroxyl group .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer : Conduct a systematic meta-analysis:
  • Control for variables (e.g., cell line viability assays vs. in vivo models).
  • Validate purity (>98% by HPLC) to exclude confounding impurities.
  • Replicate experiments under standardized OECD guidelines. For fluorinated analogs, fluorine’s position significantly impacts bioactivity; confirm regiochemistry via NOESY NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.